molecular formula C11H12O4 B8306757 Methyl 4-hydroxy-3-acetyl-phenylacetate

Methyl 4-hydroxy-3-acetyl-phenylacetate

Cat. No.: B8306757
M. Wt: 208.21 g/mol
InChI Key: MCUMSTSNBAXVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxy-3-acetyl-phenylacetate is a phenolic ester derivative characterized by a phenylacetate backbone substituted with hydroxyl (-OH), acetyl (-COCH₃), and methyl ester (-COOCH₃) groups at positions 4, 3, and the side chain, respectively. These analogs often exhibit distinct properties based on substituent variations, which influence reactivity, solubility, and biological activity .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(3-acetyl-4-hydroxyphenyl)acetate

InChI

InChI=1S/C11H12O4/c1-7(12)9-5-8(3-4-10(9)13)6-11(14)15-2/h3-5,13H,6H2,1-2H3

InChI Key

MCUMSTSNBAXVFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CC(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

Compound Name Substituents (Position) CAS Number Molecular Formula Key Applications
Methyl 4-hydroxy-3-acetyl-phenylacetate* -OH (4), -COCH₃ (3), -COOCH₃ (side chain) N/A C₁₁H₁₂O₅ Hypothesized: Drug intermediates, agrochemicals
4-Hydroxy-3-methoxyphenylacetic Acid -OH (4), -OCH₃ (3), -COOH (side chain) 306-08-1 C₉H₁₀O₄ Lab chemicals, substance synthesis
p-Hydroxyphenylacetic Acid -OH (4), -COOH (side chain) 156-38-7 C₈H₈O₃ Biochemical research, metabolite studies
Trifloxystrobin (Agrochemical derivative) Complex substituents (E-stilbene, methoxyimino) 141517-21-7 C₂₀H₁₉F₃N₂O₄ Fungicide, crop protection

*Hypothetical compound; analogs used for comparison.

Substituent Effects:
  • Acetyl (-COCH₃): Electron-withdrawing, increases acidity of the adjacent hydroxyl group (pKa ~8–9) compared to methoxy (-OCH₃, pKa ~10–11) .
  • Methoxy (-OCH₃) : Electron-donating, reduces reactivity but improves stability under oxidative conditions .
  • Hydroxyl (-OH) : Increases hydrophilicity and hydrogen-bonding capacity, critical for biochemical interactions .

Physicochemical Properties

  • Solubility : Acetyl and methoxy groups reduce water solubility compared to unsubstituted phenylacetic acids. For example:
    • 4-Hydroxy-3-methoxyphenylacetic Acid: ~2.5 mg/mL in water .
    • p-Hydroxyphenylacetic Acid: ~10 mg/mL in water .
  • Melting Point : Bulky substituents like acetyl raise melting points. 4-Hydroxy-3-methoxyphenylacetic Acid melts at 98–100°C , while simpler analogs like methyl 2-hydroxyacetate melt at 12°C .

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